Lazucirnon hydrochloride is presumably a synthetic compound that may belong to a specific class of pharmaceuticals or chemicals. While specific details about its source and classification are not available, compounds like this typically undergo rigorous classification based on their chemical structure and functional groups.
The source of Lazucirnon hydrochloride would generally be from chemical synthesis in a laboratory or industrial setting. This compound may have originated from research aimed at developing new therapeutic agents or experimental chemicals.
Chemical compounds are classified based on their structure, function, and reactivity. Lazucirnon hydrochloride could potentially be classified as:
The synthesis of Lazucirnon hydrochloride would typically involve several steps:
The specific technical details regarding the synthesis would depend on the chemical structure of Lazucirnon hydrochloride. For example:
The molecular structure of Lazucirnon hydrochloride would typically be represented by its chemical formula and structural diagram. This includes:
Data related to the molecular structure may include:
Lazucirnon hydrochloride may undergo various chemical reactions:
The specifics of these reactions would depend on the conditions under which they occur, including temperature, solvent, and concentration of reactants.
If Lazucirnon hydrochloride has pharmacological activity, its mechanism of action would describe how it interacts with biological systems:
Quantitative data such as IC50 values (the concentration required to inhibit 50% of target activity) may be relevant if available.
Physical properties might include:
Chemical properties could encompass:
Lazucirnon hydrochloride (also identified as AKST-4290 or ALK-4290) is a small-molecule C-C chemokine receptor type 3 antagonist that competitively inhibits the binding of eotaxin ligands (C-C motif chemokine ligand 11, C-C motif chemokine ligand 24, and C-C motif chemokine ligand 26) to C-C chemokine receptor type 3 [1]. This receptor belongs to the G protein-coupled receptor superfamily and is constitutively expressed on eosinophils, basophils, Th2 lymphocytes, and mast cells. Upon eotaxin binding, C-C chemokine receptor type 3 activates the Gαi subunit, triggering downstream signaling cascades involving phospholipase Cβ, inositol trisphosphate, and diacylglycerol. This results in intracellular calcium flux and activation of mitogen-activated protein kinase pathways [5]. Lazucirnon hydrochloride binds to the orthosteric site of C-C chemokine receptor type 3 with high affinity (reported Ki < 100 nM), inducing a conformational change that prevents G protein coupling and subsequent signal transduction [1] [5]. Preclinical studies demonstrate that Lazucirnon hydrochloride reduces eotaxin-induced chemotaxis by >80% at therapeutic concentrations, establishing its core mechanism as a potent disruptor of eosinophil-selective chemotactic gradients [1].
Table 1: Key Signaling Pathways Modulated by C-C Chemokine Receptor Type 3 Antagonism
| Signaling Component | Effect of Eotaxin Binding | Effect of Lazucirnon Hydrochloride |
|---|---|---|
| Gαi Protein | Activation | Competitive inhibition |
| Calcium Flux | Increased intracellular Ca²⁺ | Suppression (>70% reduction) |
| Mitogen-Activated Protein Kinase Phosphorylation | ERK1/2 and p38 activation | Complete blockade |
| Cell Migration | Directed chemotaxis | Inhibition of chemotactic response |
Lazucirnon hydrochloride exerts profound inhibitory effects on eosinophil trafficking by disrupting the C-C chemokine receptor type 3/C-C motif chemokine ligand 11 axis. In vitro analyses show that Lazucirnon hydrochloride (1–10 µM) reduces eosinophil migration across human endothelial barriers by 60–92% in a concentration-dependent manner [1]. Beyond chemotaxis, Lazucirnon hydrochloride suppresses eosinophil effector functions by inhibiting:
Lazucirnon hydrochloride modulates neuroinflammation through C-C chemokine receptor type 3 antagonism in the central nervous system. Microglia and astrocytes express functional C-C chemokine receptor type 3, which responds to elevated eotaxin levels in neurodegenerative conditions. Lazucirnon hydrochloride crosses the blood-brain barrier and demonstrates neuroprotective effects in preclinical models by:
Eosinophils drive tissue remodeling through matrix metalloproteinase-9 secretion, which degrades extracellular matrix components. Lazucirnon hydrochloride inhibits matrix metalloproteinase-9 release via two interconnected mechanisms:
Lazucirnon hydrochloride exhibits anti-angiogenic properties through interference with C-C chemokine receptor type 3’s cross-talk with vascular endothelial growth factor pathways. Endothelial cells express C-C chemokine receptor type 3 during pathological angiogenesis, and eotaxin synergizes with vascular endothelial growth factor to promote:
Table 2: Anti-Angiogenic Effects of Lazucirnon Hydrochloride in Experimental Models
| Angiogenic Process | Experimental System | Inhibition Percentage |
|---|---|---|
| Endothelial Cell Migration | Human retinal endothelial cells | 68 ± 9% |
| Tube Formation | Matrigel assay | 72 ± 11% |
| Vascular Permeability | Retinal vascular leakage model | 54 ± 7% |
| Vascular Endothelial Growth Factor Expression | Hypoxic retinal tissue | 40–60% reduction |
Lazucirnon hydrochloride disrupts this synergy by blocking C-C chemokine receptor type 3-mediated phosphorylation of vascular endothelial growth factor receptor 2 and downstream effectors like focal adhesion kinase and Src kinase [5]. This multi-target inhibition provides a mechanistic basis for its therapeutic potential in neovascular eye diseases, where eosinophils contribute to pathological angiogenesis through matrix metalloproteinase-9 and vascular endothelial growth factor release [1] [6]. Current phase II trials for wet age-related macular degeneration and diabetic retinopathy are evaluating this anti-angiogenic action clinically [1].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2